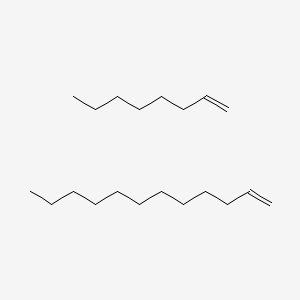

Dodec-1-ene;oct-1-ene

Description

Properties

CAS No. |

111256-18-9 |

|---|---|

Molecular Formula |

C20H40 |

Molecular Weight |

280.5 g/mol |

IUPAC Name |

dodec-1-ene;oct-1-ene |

InChI |

InChI=1S/C12H24.C8H16/c1-3-5-7-9-11-12-10-8-6-4-2;1-3-5-7-8-6-4-2/h3H,1,4-12H2,2H3;3H,1,4-8H2,2H3 |

InChI Key |

UWLFCAUZOBRWNV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC=C.CCCCCCC=C |

physical_description |

Liquid |

Related CAS |

111256-18-9 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Dodec 1 Ene and Oct 1 Ene

Hydroformylation Reactions

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. The primary challenge in the hydroformylation of terminal alkenes like dodec-1-ene and oct-1-ene is to achieve high regioselectivity towards the desired linear aldehyde over the branched isomer.

Rhodium-Catalyzed Hydroformylation: Ligand Effects and Selectivity

Rhodium-based catalysts are highly active and selective for hydroformylation under milder conditions compared to their cobalt counterparts. researchgate.netrsc.org The performance of these catalysts is intricately linked to the nature of the ligands coordinated to the rhodium center.

The design of phosphine (B1218219) ligands, particularly chiral diphosphines, is crucial for controlling the regioselectivity of the hydroformylation reaction, expressed as the linear-to-branched (l/b) aldehyde ratio.

Chiral diphosphite ligands derived from mannitol (B672) and tartrate have been synthesized and employed in rhodium-catalyzed asymmetric hydroformylation. researchgate.net The steric and electronic properties of these ligands play a significant role in directing the reaction towards the linear product. For instance, bidentate phosphite (B83602) ligands that favor a bis-equatorial coordination mode in the rhodium hydride resting state have demonstrated high regioselectivity, achieving up to 99% linear aldehyde. acs.org

The use of amphiphilic diphosphine ligands, such as those based on a xanthene backbone (e.g., xantham), has proven effective in the hydroformylation of oct-1-ene and dodec-1-ene, achieving high l/b ratios of up to 50. acs.orguva.nl Similarly, the Nixantphos ligand, a large bite-angle chelating diphosphine, has shown very high regioselectivity (l/b ratio ≥65) in the hydroformylation of 1-octene (B94956). mdpi.com Supramolecular strategies, involving self-assembled bidentate ligands based on hydrogen bonding, have also been explored, yielding high l/b ratios in the hydroformylation of 1-octene. nih.govacs.org

The electronic properties of the ligands also exert a strong influence. Pyrrolyl-based phosphorus amidite ligands, which are strong π-acceptor ligands, have been shown to increase the rate of hydroformylation. acs.org A bidentate phosphorus amidite ligand, in particular, exhibited high regioselectivity for the linear aldehyde (l/b ratio of ~100) in the hydroformylation of oct-1-ene. acs.org

| Ligand Type | Substrate | l/b Ratio | Reference |

| Chiral Diphosphites | Not Specified | High | researchgate.net |

| Bidentate Phosphite | Internal/Terminal Olefins | 99:1 | acs.org |

| Xantham (Amphiphilic Diphosphine) | Oct-1-ene, Dodec-1-ene | 50:1 | acs.orguva.nl |

| Nixantphos | 1-Octene | ≥65 | mdpi.com |

| Supramolecular Bidentate Ligands | 1-Octene | High | nih.govacs.org |

| Bidentate Phosphorus Amidite | Oct-1-ene | ~100 | acs.org |

Interactive Data Table:

This table summarizes the regioselectivity achieved with different ligand types in the hydroformylation of oct-1-ene and dodec-1-ene.

The choice of rhodium catalyst precursor and the reaction conditions are critical parameters that influence the outcome of the hydroformylation. Common precursors include Rh(acac)(CO)₂, HRh(CO)(PPh₃)₃, and rhodium nanoparticles. thieme-connect.deresearchgate.netresearchgate.net For example, rhodium(I) complexes with disulfonated diimine and tetrasulfonated tetraimine ligands have been synthesized and used as catalyst precursors. researchgate.net Dinuclear gem-dithiolato-bridged rhodium(I) complexes have also been shown to be effective catalysts for the hydroformylation of oct-1-ene. csic.escore.ac.ukopenaire.eu

Reaction conditions such as temperature, pressure, and solvent can be tuned to optimize conversion and selectivity. For instance, in the hydroformylation of 1-octene using a HRh(CO)[P(OPh)₃]₃ catalyst in a thermomorphic solvent system, the highest selectivity for n-nonanal was observed at 363 K, equimolar CO/H₂, a total syngas pressure of 1.5 MPa, and a ligand/catalyst ratio of 12. researchgate.net The hydroformylation of dodec-1-ene using a rhodium polyethylene (B3416737) glycolate (B3277807) catalyst is first-order with respect to the alkene. researchgate.net

| Catalyst Precursor | Substrate | Key Findings | Reference |

| Rh(acac)(CO)₂/Phosphite | Dodec-1-ene | 87% aldehyde yield, l/b up to 49:1 | thieme-connect.de |

| HRh(CO)[P(OPh)₃]₃ | 1-Octene | Optimal conditions for high n-nonanal selectivity identified | researchgate.net |

| Rh(I) complexes with sulfonated imine ligands | Not Specified | Synthesized for use as precursors | researchgate.net |

| Rh(0) nanoparticles | 1-Alkenes | l/b up to 25 with Xantphos ligand | researchgate.net |

| Dinuclear gem-dithiolato-bridged Rh(I) | Oct-1-ene | Efficient catalysts under mild conditions | csic.escore.ac.ukopenaire.eu |

Interactive Data Table:

This table highlights the influence of different catalyst precursors on the hydroformylation of dodec-1-ene and oct-1-ene.

A significant challenge in homogeneous catalysis is the separation and recycling of the expensive rhodium catalyst from the product stream. rsc.org Several strategies have been developed to address this issue.

Aqueous biphasic catalysis, where the rhodium catalyst resides in an aqueous phase and the organic products are in a separate phase, is a well-established method for short-chain alkenes. frontiersin.org For long-chain alkenes like dodec-1-ene, which have low water solubility, this approach is less effective. thieme-connect.deresearchgate.net To overcome this, microemulsion systems and the use of co-solvents or phase transfer agents like surfactants and cyclodextrins have been investigated. thieme-connect.defrontiersin.orgresearchgate.net For example, the hydroformylation of 1-dodecene (B91753) has been successfully carried out in microemulsion systems using a rhodium/SulfoXantPhos catalyst, allowing for easy catalyst recycling through phase separation. frontiersin.orgresearchgate.net

Another approach involves using thermomorphic solvent systems, where the reaction is homogeneous at a higher temperature and becomes biphasic upon cooling, facilitating catalyst separation. researchgate.net The use of polyethylene glycol (PEG) as a solvent has also been shown to be effective for the hydroformylation of long-chain alkenes, with low rhodium leaching into the product phase. researchgate.net

Regeneration of deactivated rhodium catalysts is also a critical aspect. A common method involves treating the deactivated catalyst with an oxygen-containing gas in the presence of an aldehyde, followed by removal of any solid material and adjustment of the ligand-to-rhodium ratio. google.comgoogleapis.com The color change of the catalyst solution from straw-colored (active) to black (inactive) can be used to monitor catalyst activity. google.comgoogleapis.com

Advanced Solvent Systems in Hydroformylation

The choice of solvent can significantly impact the efficiency and sustainability of the hydroformylation process.

Supercritical carbon dioxide (scCO₂) has emerged as a promising alternative to conventional organic solvents due to its unique properties. It is non-toxic, non-flammable, and its solvating power can be tuned by adjusting pressure and temperature. The hydroformylation of 1-hexene (B165129) and 1-octene has been studied in scCO₂ using rhodium catalysts with fluorinated phosphine ligands. tandfonline.comrsc.org These "CO₂-philic" ligands enhance the solubility of the catalyst in the supercritical fluid. thieme-connect.de While conversions in scCO₂ can be high, the selectivity for aldehydes may be lower compared to reactions in traditional solvents like toluene. tandfonline.com Supported catalysts, where the rhodium complex is tethered to a solid support insoluble in scCO₂, have also been investigated to simplify catalyst separation. nih.gov

Synthesis and Production

Industrial Production Methods

The primary industrial route to linear alpha-olefins (LAOs) like oct-1-ene and dodec-1-ene is the oligomerization of ethylene (B1197577). ijeast.com This process involves the controlled, step-wise addition of ethylene monomers to a growing chain. Unlike polymerization, which aims for very long chains, oligomerization is stopped after a limited number of additions, typically producing chains with 4 to over 30 carbon atoms. ijeast.com

The Shell Higher Olefin Process (SHOP) is a prominent example that uses a nickel-phosphine complex as a catalyst. wikipedia.org The process operates at temperatures of 80-120°C and pressures of 70-140 bar. wikipedia.org It produces a mixture of even-numbered alpha-olefins. The C12 to C18 fraction, which includes dodec-1-ene, is often separated for direct use in detergent production. wikipedia.org Other fractions can be further processed via isomerization and metathesis to maximize the yield of commercially valuable olefins. wikipedia.org

An alternative route to alpha-olefins is the Fischer-Tropsch (FT) synthesis, which converts synthesis gas (a mixture of carbon monoxide and hydrogen) into hydrocarbons. While the primary products of FT synthesis are typically paraffins and oxygenates, specific catalysts and process conditions can be tailored to favor the production of linear alpha-olefins. Sasol has commercially produced alpha-olefins, including C5 and C6 fractions, from its coal-based synthetic fuels plants using this technology. ijeast.com

Laboratory-Scale Synthesis

On a laboratory scale, terminal alkenes are often synthesized through classic elimination reactions.

Dehydration of primary alcohols: The removal of a water molecule from a primary alcohol (e.g., 1-octanol (B28484) to form oct-1-ene) using a strong acid catalyst and heat is a common method.

Dehydrohalogenation: Treating a primary alkyl halide (e.g., 1-bromododecane) with a strong, sterically hindered base promotes the elimination of a hydrogen halide to form the terminal alkene.

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from carbonyl compounds. acs.org To produce a terminal alkene like oct-1-ene or dodec-1-ene, the corresponding aldehyde (octanal or dodecanal) is reacted with a phosphorus ylide derived from a methyl halide, such as methyltriphenylphosphonium (B96628) bromide. This reaction is highly effective for converting aldehydes into terminal alkenes. organic-chemistry.org Other related methylenation procedures using transition metal catalysts have also been developed. acs.orgorganic-chemistry.org

Mechanistic Investigations

Elucidation of Catalytic Reaction Pathways

The transformation of simple alkenes like dodec-1-ene and oct-1-ene into more complex and valuable molecules is often facilitated by catalysts. Understanding the step-by-step pathway, or mechanism, of these catalytic reactions is crucial for optimizing reaction conditions and designing more efficient catalysts. This section focuses on the mechanistic investigations of hydroformylation, epoxidation, and polymerization reactions involving these two alpha-olefins.

Hydroformylation Mechanisms and Intermediate Identification

Hydroformylation, also known as the oxo process, is a significant industrial reaction that converts alkenes into aldehydes through the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. wikipedia.org This process typically utilizes transition metal catalysts, most commonly cobalt or rhodium, under high pressures of carbon monoxide and hydrogen. wikipedia.org

The generally accepted mechanism for rhodium-catalyzed hydroformylation begins with the formation of a coordinatively unsaturated metal hydrido carbonyl complex. chemeurope.comuva.nl This active species then coordinates with the alkene (dodec-1-ene or oct-1-ene). chemeurope.com A subsequent migratory insertion of the alkene into the metal-hydride bond forms a metal-alkyl intermediate. chemeurope.comillinois.edu Carbon monoxide then inserts into the metal-alkyl bond to form a metal-acyl complex. illinois.edu The final step involves oxidative addition of hydrogen followed by reductive elimination to release the aldehyde product and regenerate the active catalyst. wikipedia.org

For long-chain olefins like dodec-1-ene and oct-1-ene, regioselectivity—the preference for the formation of the linear versus the branched aldehyde—is a critical aspect. The linear aldehyde is often the desired product for applications such as the production of detergents and plasticizers. acs.orgwikipedia.org The use of bulky phosphine (B1218219) or phosphite (B83602) ligands on the metal catalyst can influence this selectivity. uva.nlillinois.edu For instance, in the hydroformylation of oct-1-ene using a rhodium catalyst modified with a bulky phosphite ligand, high rates of reaction and a negative order in carbon monoxide concentration were observed, indicating that the reaction of hydrogen with the acylrhodium complex is the rate-determining step for the formation of the linear aldehyde. uva.nl

Table 1: Key Intermediates in the Hydroformylation of Dodec-1-ene and Oct-1-ene

| Intermediate | Description |

| Metal Hydrido Carbonyl | The active catalytic species that initiates the reaction cycle. |

| Alkene-Metal Complex | Formed by the coordination of the olefin (dodec-1-ene or oct-1-ene) to the metal center. |

| Metal-Alkyl Species | Results from the migratory insertion of the alkene into the metal-hydride bond. The formation of a primary alkyl leads to the linear aldehyde, while a secondary alkyl leads to the branched product. illinois.edu |

| Metal-Acyl Complex | Formed after the insertion of a carbon monoxide molecule into the metal-alkyl bond. illinois.edu |

Epoxidation Mechanism Studies

Epoxidation is a reaction that converts an alkene into an epoxide, a three-membered ring containing an oxygen atom. orientjchem.org This transformation is valuable as epoxides are versatile intermediates in organic synthesis. rsc.org Various methods exist for the epoxidation of alkenes like dodec-1-ene and oct-1-ene, often involving oxidizing agents such as peroxyacids or hydrogen peroxide in the presence of a catalyst. orientjchem.orgmdpi.com

One common mechanism for epoxidation using peroxyacids is the "butterfly mechanism," a concerted process where the peroxyacid transfers an oxygen atom to the alkene double bond. wikipedia.org This mechanism involves a cyclic transition state and results in the syn-addition of the oxygen atom, meaning both carbon-oxygen bonds form on the same face of the alkene. pressbooks.pub

When using hydrogen peroxide as the oxidant, catalysts are often employed to facilitate the reaction. For instance, farringtonite, a form of trimagnesium phosphate, has been shown to be an effective heterogeneous catalyst for the epoxidation of linear alpha-olefins, including oct-1-ene and 1-decene. rsc.orgrsc.org The proposed mechanism involves the in situ generation of Payne's reagent. rsc.orgrsc.org In some systems, the reaction is believed to proceed through radical intermediates. For example, in the aerobic epoxidation of alkenes co-oxidized with an aldehyde, an acylperoxy radical is proposed as the epoxidizing species. ru.nlrsc.org

Table 2: Comparison of Epoxidation Methods for Linear Alpha-Olefins

| Method | Oxidant | Catalyst | Key Mechanistic Feature |

| Peroxyacid Epoxidation | Peroxyacids (e.g., m-CPBA) | None | Concerted "butterfly mechanism". wikipedia.org |

| Payne's Epoxidation | Hydrogen Peroxide | Solid bases (e.g., farringtonite), Nitriles | In situ generation of Payne's reagent. rsc.orgmdpi.com |

| Metal-Catalyzed Aerobic Epoxidation | Molecular Oxygen, Aldehyde | Transition metal complexes | Formation of an acylperoxy radical as the epoxidizing species. ru.nl |

| Heteropolyoxometalate Catalysis | Hydrogen Peroxide | Heteropoly acids (e.g., H₃PW₁₂O₄₀) | Direct epoxidation with high selectivity. asianpubs.org |

Studies using heteropolyoxometalates, such as dodeca-tungstophosphoric acid (H₃PW₁₂O₄₀), have demonstrated high conversion and selectivity for the epoxidation of olefins with hydrogen peroxide. asianpubs.org The reaction conditions, including the choice of solvent and the molar ratio of reactants, significantly influence the reaction's efficiency. For example, in the epoxidation of 1-octene (B94956) catalyzed by farringtonite, an optimal molar ratio of hydrogen peroxide to 1-octene was found to be crucial for achieving high conversion. rsc.org

Polymerization Active Site Characterization and Fragmentation Behavior

The polymerization of alpha-olefins like dodec-1-ene and oct-1-ene is a cornerstone of the polymer industry, producing a wide range of materials. Heterogeneous catalysts, such as Ziegler-Natta and metallocene systems, are commonly used. ippi.ac.ir A key phenomenon in the initial stages of this process is catalyst fragmentation. acs.orgnih.gov

Catalyst fragmentation is the process where the initial catalyst particle, typically porous, breaks down into smaller fragments as the polymer forms within its pores. mdpi.com This fragmentation is essential for maintaining catalytic activity by exposing new active sites and reducing mass transfer limitations for the monomer. acs.orgnih.gov The process is driven by the stress and temperature buildup from the exothermic polymerization reaction occurring within the catalyst's internal structure. acs.orgnih.gov

The characterization of active sites in these catalysts is crucial for understanding and controlling the polymerization process. In Ziegler-Natta catalysts, for example, the active sites are typically titanium species distributed throughout a porous support like magnesium chloride. ippi.ac.ir The distribution of these active sites can influence the fragmentation pattern.

Two primary modes of fragmentation have been identified:

Layer-by-layer fragmentation: The support material disintegrates evenly from the outside in. This mode is often observed in the absence of significant mass transfer limitations. mdpi.com

Continuous bisection: The particle cleaves into smaller pieces from the inner core outwards. acs.orgmdpi.com

Recent studies using advanced techniques like in-situ thermometry with model catalysts have allowed for the direct observation of these fragmentation behaviors. For instance, a Nd-doped LaOCl-supported metallocene catalyst showed a layer-by-layer rupture of its shell, while the inner core fragmented via a bisectional mechanism. acs.orgnih.govnih.gov These studies also revealed significant temperature increases within the catalyst particle during polymerization, highlighting the exothermic nature of the reaction. acs.orgnih.govnih.govacs.org

The porosity of the catalyst support is a critical design parameter that affects fragmentation. mdpi.com Larger pores can lead to a more uniform, layer-by-layer fragmentation, while smaller pores may favor the bisection mode. mdpi.com Mathematical models have been developed to predict fragmentation behavior based on catalyst properties and polymerization conditions. acs.org

Conformational and Stereochemical Aspects in Reactions

The three-dimensional arrangement of atoms in molecules—their conformation and stereochemistry—plays a vital role in determining the outcome of chemical reactions involving dodec-1-ene and oct-1-ene. These prochiral alkenes can be converted into chiral products, and understanding the factors that control the formation of one stereoisomer over another is a key area of research. numberanalytics.com

In hydroformylation , the addition of the formyl group and hydrogen atom occurs with syn stereochemistry, meaning they add to the same face of the double bond. illinois.edu When a prochiral alkene is used, the reaction can lead to the formation of a new stereocenter. The use of chiral ligands on the catalyst can induce asymmetry, leading to an excess of one enantiomer of the aldehyde product. illinois.edu The stereochemical outcome is often determined during the migratory insertion of the alkene into the metal-hydride bond. illinois.edu The geometry of the alkene and the presence of any directing functional groups can also influence the stereoselectivity of the reaction. illinois.edu

For epoxidation , the stereochemistry of the starting alkene is generally retained in the epoxide product. msu.edu For example, the epoxidation of a cis-alkene yields a cis-epoxide, while a trans-alkene gives a trans-epoxide. When a prochiral alkene like oct-1-ene or dodec-1-ene is epoxidized, a racemic mixture of the two enantiomeric epoxides is typically formed unless a chiral catalyst or reagent is used. numberanalytics.com Asymmetric epoxidation methods, such as the Sharpless epoxidation, utilize chiral catalysts to achieve high enantioselectivity in the formation of one epoxide enantiomer. wikipedia.orgnumberanalytics.com The presence of nearby functional groups, like a hydroxyl group, can also direct the epoxidation to a specific face of the double bond through hydrogen bonding interactions. msu.edu

Conformational analysis of the reactants and intermediates is also important. For example, in certain complex polycyclic alkenes, the preferred conformation can dictate the reaction pathway, leading to unexpected products. rsc.orgrsc.org While dodec-1-ene and oct-1-ene are flexible molecules, their preferred conformations upon coordination to a bulky catalyst can influence the accessibility of the double bond and thus the regioselectivity and stereoselectivity of the reaction.

Table 3: Stereochemical Considerations in Reactions of Dodec-1-ene and Oct-1-ene

| Reaction | Key Stereochemical Feature | Influencing Factors |

| Hydroformylation | Syn-addition of H and CHO. illinois.edu | Chiral ligands, substrate geometry, directing groups. illinois.edu |

| Epoxidation | Retention of alkene stereochemistry. | Chiral catalysts (for asymmetric epoxidation), neighboring group participation. wikipedia.orgmsu.edu |

Advanced Analytical Characterization in Dodec 1 Ene and Oct 1 Ene Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of the chemical processes involving dodec-1-ene and oct-1-ene. It provides invaluable insights into molecular structures, from the catalysts that initiate reactions to the final polymer products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. In the study of α-olefins like dodec-1-ene and oct-1-ene, both ¹H and ¹³C NMR are indispensable for characterizing catalyst complexes and the microstructure of the resulting polymers.

The catalytic activity and selectivity of organometallic complexes in olefin polymerization are intrinsically linked to their structure in solution. pnas.org NMR spectroscopy is a primary tool for investigating the geometry, ligand coordination, and electronic environment of these metal centers. vu.ltacs.org Studies often involve catalysts like zirconocenes or chromium-based complexes, which are activated by co-catalysts such as methylaluminoxane (B55162) (MAO). researchgate.netmdpi.com

¹H and ¹³C NMR studies, sometimes using isotopically enriched compounds, help to clarify the interactions between the metal complex and the activator, leading to the formation of the active catalytic species. researchgate.net For instance, the analysis of paramagnetic chromium(III) complexes, which are precursors for highly active olefin polymerization catalysts, relies on ¹H NMR. acs.org By comparing experimental spectra with density functional theory (DFT) calculations, researchers can achieve full assignment of the observed signals, even for paramagnetic species which often exhibit broad lines and large chemical shift ranges. vu.ltacs.org This combined approach provides detailed information on the spin density distribution and the solution structure of catalytically relevant species. acs.org

Detailed NMR studies, including variable-temperature experiments, can also reveal dynamic processes in solution, such as the interconversion between different isomers or conformers of a metal complex, which can influence catalytic performance. rsc.org The chemical shifts of specific nuclei, such as the α-carbon of the metal-alkyl bond, can even serve as a descriptor for predicting catalytic activity for olefin insertion. pnas.orgresearchgate.net

| Complex/Fragment | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| [Cp₂ZrH₂]₂-HAlBuⁱ₂ trihydride complex | ¹H (hydride) | -0.75, -1.95 | researchgate.net |

| Cp*(η⁵-η¹-C₅Me₄CH₂B(C₆F₅)₂(µ-H)ZrCl | ¹H (Zr-H-B) | 0.5 (broad) | mdpi.com |

| Zirconocene dichloride (Cp₂ZrCl₂) with MAO | ¹³C | Not specified | mdpi.com |

| Paramagnetic Cr(III) quinolyl-Cp complexes | ¹H | Broad range, requires DFT for assignment | acs.org |

When oct-1-ene or dodec-1-ene are copolymerized with ethylene (B1197577), they are incorporated into the polyethylene (B3416737) backbone as short-chain branches (hexyl and decyl branches, respectively). The type, amount, and distribution of these branches significantly affect the polymer's physical and rheological properties, such as crystallinity, density, and melting point. measurlabs.com

¹³C NMR spectroscopy is the definitive technique for quantifying this branching. researchgate.netkinampark.com The analysis, typically performed on polymer solutions at high temperatures (e.g., in 1,1,2,2-tetrachloroethane-d₂ at ~120-140 °C) or in the melt state, can distinguish between different types of branches based on the unique chemical shifts of the carbon atoms in the branch and the main chain adjacent to the branch point. icp.ac.ruresearchgate.net

By integrating the signals corresponding to the branch carbons and comparing them to the integral of the main chain methylene (B1212753) carbons, the number of branches per 1000 carbon atoms can be precisely calculated. researchgate.net Advanced ¹³C NMR methods can also differentiate short-chain branches (SCB) from long-chain branches (LCB), which are formed by the incorporation of vinyl-terminated macromonomers. mdpi.com This distinction is critical, as LCBs have a profound impact on polymer processability. mdpi.com While solution-state ¹³C NMR is highly accurate, it can be time-consuming. icp.ac.ruacs.org Melt-state ¹³C NMR with magic angle spinning (MAS) has emerged as a faster alternative that can also be applied to insoluble or filled polymer samples. icp.ac.ru

| Branch Type | Carbon Site | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Ethyl (from 1-butene) | Methyl | ~11 | icp.ac.ru |

| Butyl (from 1-hexene) | Methyl | ~14 | icp.ac.ru |

| Hexyl (from 1-octene) | Methyl | ~14.1 | acs.org |

| Hexyl (from 1-octene) | Sβδ⁺ (backbone) | 27.01 | mdpi.com |

| Long-Chain Branch (LCB) | Cβ (branch) | 27.05 | mdpi.com |

Infrared (IR) Spectroscopy for Ligand and Complex Analysis

Infrared (IR) spectroscopy is a vital tool for studying the structure of organometallic catalysts and the coordination of ligands to the metal center. polito.itresearchgate.net It is particularly sensitive to the vibrations of functional groups within the ligands and the metal-ligand bonds themselves. acs.orgacs.org

In the context of catalysts for dodec-1-ene and oct-1-ene polymerization, IR spectroscopy can provide unequivocal evidence about the coordination mode of ligands, such as β-ketoimines or phosphinosulfonamides, to the metal. wiley.comunito.it For example, changes in the vibrational frequencies of C=O, C=N, or P=O bonds upon coordination to a metal like chromium or nickel can indicate whether the ligand is neutral or deprotonated and how it binds to the metal center. unito.it

Furthermore, in situ and operando IR spectroscopy allow for the monitoring of the catalyst under actual reaction conditions. unito.itresearchgate.net This can reveal the formation of key intermediates, such as metal-hydride or metal-alkyl species, and even identify by-products that may act as catalyst poisons or modifiers. polito.itunito.it For instance, in chromium-based catalysts, IR can detect the formation of oxygenated by-products that remain in the coordination sphere of the metal, effectively becoming new ligands that influence the active site. polito.itresearchgate.net The far-IR region is also useful for directly observing metal-halogen (e.g., ν(Cr-Cl)) and metal-oxygen (e.g., ν(Cr-O)) stretching vibrations. unito.it

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application | Reference |

|---|---|---|---|

| ν(Cr-O) | 460 | Metal-ligand bond in Cr-ketoiminato complex | unito.it |

| ν(Cr-Cl) | 340 | Metal-halogen bond in Cr-ketoiminato complex | unito.it |

| ν(Zr-H-Zr) | 1425 | Bridging hydride in Zirconium complex | mdpi.com |

| Bridging Carbonyls | ~1800 | Probing for dinuclear rhodium complexes | acs.org |

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques are essential for separating the often complex mixtures produced from reactions of dodec-1-ene and oct-1-ene. When coupled with mass spectrometry, they provide a powerful method for both qualitative identification and quantitative analysis of the products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for analyzing the volatile products of olefin oligomerization and cracking. nih.govresearchgate.net In the oligomerization of ethylene, propene, or butene to produce dodecene, the product is not a single compound but a complex mixture of C₈ to C₁₈ linear and branched alkene isomers. acs.orgbohrium.com

GC separates these isomers based on their boiling points and interaction with the chromatographic column. The separated components then enter the mass spectrometer, which provides mass information that helps in their identification. nih.gov Detailed GC-MS analysis is crucial for understanding the reaction mechanism. For example, in the co-oligomerization of ethylene and 1-hexene (B165129), the specific isomers of the C₁₀ alkene products identified by GC-MS supported a mechanism involving metallacyclic intermediates. nih.gov

For highly complex mixtures like commercial dodecenes, advanced techniques such as two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) are employed. acs.orguliege.be This method provides enhanced separation and allows for the grouping of products by carbon number and degree of branching, offering a detailed compositional map that can distinguish products made from different feedstocks or catalysts. acs.orguliege.be

| Reaction | Product Identified | Significance | Reference |

|---|---|---|---|

| Ethylene/1-hexene co-oligomerization | 3-propyl-1-heptene, 4-ethyl-1-octene | Mechanistic probe for co-trimer formation | nih.gov |

| 1-hexene homo-oligomerization | C₁₂ and C₁₈ olefins | Demonstrates catalyst's ability for higher oligomerization | nih.gov |

| Butene oligomerization | Linear and branched dodecenes | Characterization of complex industrial product streams | acs.org |

| LDPE Thermal Cracking | Linear alkanes and alkenes (e.g., hexadecane, hexadec-1-ene) | Analysis of polymer degradation products | researchgate.net |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the properties of molecules. For dodec-1-ene and oct-1-ene, these calculations are particularly useful in the context of their roles in catalysis and polymerization.

In transition metal catalysis, where alpha-olefins like oct-1-ene and dodec-1-ene are common substrates, the geometry of the catalyst's coordination sphere is critical. Molecular modeling is extensively used to predict the preferred coordination geometries and, specifically, the "bite angle" of chelating ligands, such as diphosphines. The bite angle is the angle between the two coordinating atoms of a ligand and the central metal atom. This geometric parameter significantly influences the steric and electronic properties of the catalyst, thereby affecting its activity and selectivity.

Computational approaches, particularly molecular mechanics, are employed to calculate the "natural bite angle" (βn). This is defined as the preferred chelation angle determined solely by the ligand's backbone structure, independent of the metal's valence angles. By modeling the ligand's conformational space, researchers can determine the flexibility range, which is the range of bite angles accessible within a certain energy limit (e.g., 3 kcal/mol) of the minimum energy conformation.

These computational models can be performed even before a ligand is synthesized, providing a predictive tool for catalyst design. For reactions involving dodec-1-ene and oct-1-ene, such as hydroformylation or polymerization, the bite angle of the catalyst can dictate the regioselectivity (e.g., linear vs. branched products) and enantioselectivity. For instance, diphosphine ligands with wide bite angles (over 120°) tend to occupy equatorial positions in trigonal bipyramidal complexes, which is believed to favor the formation of linear aldehydes in hydroformylation.

Density Functional Theory (DFT) has become a workhorse in quantum chemistry for studying the electronic structure of molecules. Its extension, Time-Dependent DFT (TDDFT), is particularly powerful for predicting spectroscopic properties. These methods can be applied to dodec-1-ene, oct-1-ene, and their associated reaction intermediates to gain a deeper understanding of their behavior.

DFT calculations can accurately model the absorption spectra of organic molecules. By computing the differences in orbital energies (e.g., between the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and the transition dipole moments between occupied and unoccupied Kohn-Sham orbitals, TDDFT can predict electronic excitation energies and oscillator strengths. This allows for the simulation of UV/vis absorption spectra, which are crucial for characterizing the molecules and their excited states. For alkenes, these calculations help identify and understand π → π* transitions.

Furthermore, DFT is instrumental in elucidating the electronic structure of transition metal complexes that catalyze reactions of dodec-1-ene and oct-1-ene. It can quantify the covalency of metal-ligand bonds and analyze how factors like coordination geometry and ligand bite angle influence the electronic environment of the metal center. This insight is crucial for understanding catalyst reactivity and designing more efficient catalytic systems.

Reaction Energy Landscapes and Transition State Analysis

Understanding the mechanism of a chemical reaction requires detailed knowledge of the potential energy surface, including the energies of reactants, products, intermediates, and transition states. Computational methods are indispensable for mapping these energy landscapes.

The catalytic cracking of long-chain alkenes like dodec-1-ene and oct-1-ene over solid acid catalysts, such as zeolites, is a fundamental process in the petrochemical industry. The key reaction step is beta-scission, which involves the cleavage of a C-C bond at the beta position relative to a carbocation center. DFT calculations are used to investigate the mechanism and kinetics of this reaction. rsc.org

Theoretical studies model a small, representative portion of the zeolite framework and the adsorbed hydrocarbon. The reaction begins with the protonation of the alkene's double bond by a Brønsted acid site in the zeolite, forming a carbenium ion intermediate. This intermediate can then undergo beta-scission, yielding a smaller alkene and a new, smaller carbenium ion that remains adsorbed to the catalyst site. acs.org

Computational studies have explored how the activation energy for beta-scission is influenced by several factors:

Alkene Chain Length: The stability of the carbenium ion and the transition state is affected by the length of the alkyl chain. Longer chains can offer greater stabilization through inductive effects. nih.gov

Carbocation Type: The stability of the carbocation intermediate (primary, secondary, or tertiary) and the nature of the transition state significantly impact the reaction barrier. Reactions proceeding through more stable tertiary carbocations generally have lower activation barriers. acs.org

Zeolite Framework: The size and shape of the zeolite pores impose steric constraints, a phenomenon known as confinement. This can stabilize or destabilize the transition state relative to the reactant, thereby altering the activation energy. This "shape selectivity" is a key feature of zeolite catalysis. nih.gov

DFT calculations provide quantitative data on these effects, allowing for the rational design of zeolites with optimal performance for cracking specific feedstocks like dodec-1-ene. rsc.org A predictive model incorporating a "pore confinement descriptor" has been developed to estimate beta-scission activation barriers across different zeolites. rsc.org

| Reactant | Zeolite Framework | Activation Enthalpy (kJ/mol) |

|---|---|---|

| Oct-2-ylium | FAU | 123 |

| Oct-2-ylium | MFI | 133 |

| Dodec-2-ylium | FAU | 114 |

| Dodec-2-ylium | MFI | 128 |

Data derived from computational studies on beta-scission kinetics. rsc.org

Molecular Dynamics and Simulation Approaches (e.g., for Catalyst Fragmentation, Polymer Structure)

While quantum chemical calculations provide detailed electronic information, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. This approach is particularly valuable for understanding complex processes like polymerization and catalyst behavior.

In the context of Ziegler-Natta or metallocene-catalyzed polymerization of alpha-olefins, MD simulations can model the fragmentation of the solid catalyst particle. As monomers like oct-1-ene reach the active sites within the porous catalyst, polymer chains begin to grow. The mechanical stress exerted by these growing chains leads to the fragmentation of the catalyst support, exposing new active sites. Simulations can provide a nanoscale view of this process, which is critical for controlling polymer morphology.

MD simulations are also extensively used to study the structure and properties of copolymers involving oct-1-ene. For example, in ethylene (B1197577)/1-octene (B94956) block copolymers, MD can be used to investigate:

Crystallization Behavior: How the inclusion of 1-octene as a comonomer disrupts the crystalline structure of polyethylene (B3416737) chains.

Microphase Separation: The tendency of different polymer blocks (e.g., ethylene-rich hard blocks and octene-containing soft blocks) to separate into distinct domains.

Mechanical Properties: How factors like soft block content and 1-octene insertion rate influence the polymer's elasticity and toughness.

Computational Prediction of Reactivity and Stability in Alkene Systems

Computational chemistry provides a framework for predicting the reactivity and stability of alkene systems like dodec-1-ene and oct-1-ene. By calculating the energies of different molecular states and the barriers between them, researchers can forecast the most likely reaction pathways.

For instance, in the polymerization of alpha-olefins, a key factor is regioselectivity—whether the monomer adds in a 1,2-insertion (primary) or a 2,1-insertion (secondary) fashion. DFT calculations of the transition state energies for both pathways can predict which insertion mode is favored. For 1-butene, a shorter alpha-olefin, calculations show that the energy barrier for 2,1-insertion is significantly higher than for 1,2-insertion, explaining the high regioselectivity of many catalysts. It is also found that when a regioirregular 2,1-insertion does occur, the subsequent termination of the polymer chain is favored over further propagation. This type of analysis can be extended to oct-1-ene and dodec-1-ene to understand and control the microstructure of the resulting polymers.

Stability can also be assessed computationally. The relative energies of different isomers (e.g., dodec-1-ene vs. internal dodecene isomers) can be calculated to determine their thermodynamic stability. Kinetic stability, or reactivity, is assessed by calculating the energy barriers for various reactions, such as isomerization, hydrogenation, or oxidation. These computational predictions are vital for designing selective catalysts and optimizing reaction conditions.

Emerging Research Applications and Future Directions

Role in Advanced Materials Science

The unique properties of dodec-1-ene and oct-1-ene make them valuable monomers in the creation of specialized polymers with tailored characteristics. Their incorporation into polymer chains allows for the precise control of physical and mechanical properties.

Design and Synthesis of Specialty Polymers and Copolymers

Dodec-1-ene and oct-1-ene are utilized in the synthesis of various specialty polymers, including linear low-density polyethylene (B3416737) (LLDPE), where they are incorporated as comonomers with ethylene (B1197577). nih.gov This incorporation of longer-chain alpha-olefins disrupts the crystalline structure of polyethylene, leading to materials with enhanced flexibility, toughness, and stress-crack resistance. nih.gov Research in this area focuses on developing advanced catalyst systems to control the microstructure and composition of these copolymers, thereby fine-tuning their properties for specific applications. nih.govresearchgate.net

The synthesis of ethylene copolymers with 1-dodecene (B91753) and 1-octene (B94956) has been achieved using various catalyst systems, including titanium-based catalysts in the presence of a methylaluminoxane (B55162) (MAO) cocatalyst. nih.gov These catalysts have demonstrated notable activity for the copolymerization of ethylene with these long-chain α-olefins, allowing for efficient incorporation of the comonomer into the polymer chain. nih.gov The resulting copolymers exhibit a range of properties depending on the comonomer content and distribution. nih.govresearchgate.net

Furthermore, dodec-1-ene and oct-1-ene are used to create block copolymers, which are materials composed of long sequences or "blocks" of different monomers. nih.gov These materials can exhibit unique properties, such as thermoplastic elastomeric behavior, combining the processability of thermoplastics with the elasticity of elastomers. researchgate.net The synthesis of such block copolymers with controlled microstructures is an active area of research. researchgate.net

Synthesis of Ethylene/α-Olefin Copolymers

| Catalyst System | Comonomers | Resulting Polymer Type | Key Properties | Reference |

|---|---|---|---|---|

| Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂) / MAO | Ethylene, 1-Dodecene, 1-Octene | Linear Low-Density Polyethylene (LLDPE) | Enhanced flexibility, toughness, and stress-crack resistance | nih.gov |

| Fluorinated FI-Ti catalyst system | Ethylene, 1-Octene | Ethylene/1-octene block copolymers | Thermoplastic elastomeric properties | researchgate.net |

Sustainable Chemical Processes

The development of more environmentally friendly and efficient chemical processes is a major focus of modern chemistry. Research involving dodec-1-ene and oct-1-ene is contributing to this goal through advancements in catalyst technology and the use of green solvents.

Catalyst Recycling and Regeneration Strategies

Olefin metathesis is a powerful reaction for the synthesis of a wide range of molecules, including those derived from dodec-1-ene and oct-1-ene. semanticscholar.orgnih.gov A significant challenge in this area is the cost and potential environmental impact of the precious metal catalysts often employed, such as those based on ruthenium and rhenium. harvard.eduresearchgate.net To address this, researchers are actively developing strategies for recycling and regenerating these catalysts.

One promising approach involves the use of ionic liquids as the reaction medium. semanticscholar.orgacs.org These non-volatile and thermally stable solvents can dissolve many organometallic catalysts, allowing for the separation of the product by extraction with a conventional organic solvent, while the catalyst remains in the ionic liquid phase for reuse in subsequent reaction cycles. nih.govacs.org For instance, ruthenium-based Grubbs catalysts have been successfully recycled in the ionic liquid 1-butyl-3-methylimidazoliumhexafluorophosphate ([bmim]PF6) for ring-closing metathesis reactions. acs.org

Another strategy involves immobilizing the catalyst on a solid support, which facilitates its separation from the reaction mixture and subsequent reuse. acs.org Supported ionic liquid phase (SILP) catalysts, where a metal catalyst and an ionic liquid are immobilized on a porous support, combine the benefits of homogeneous and heterogeneous catalysis. nih.gov

Catalyst Recycling Strategies in Olefin Metathesis

| Strategy | Catalyst Type | Key Advantages | Reference |

|---|---|---|---|

| Use of Ionic Liquids | Ruthenium-based Grubbs catalysts | Facilitates product separation and catalyst reuse; enhances catalyst stability. | nih.govacs.org |

| Immobilization on Solid Supports | Ruthenium and Rhenium-based catalysts | Easy separation of catalyst from the reaction mixture. | researchgate.netacs.org |

| Supported Ionic Liquid Phase (SILP) | Metal catalysts in an ionic liquid on a porous support | Combines advantages of homogeneous and heterogeneous catalysis. | nih.gov |

Utilization of Green Solvents in Olefin Transformations

Traditionally, olefin transformations have been carried out in chlorinated and aromatic solvents, which pose health and environmental risks. rsc.org The principles of green chemistry encourage the replacement of such solvents with more benign alternatives. sic.gov.co Ionic liquids have emerged as a leading class of green solvents for olefin metathesis and other transformations involving dodec-1-ene and oct-1-ene. semanticscholar.orgrsc.org Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and organometallic compounds make them attractive alternatives to volatile organic solvents. semanticscholar.org

The use of ionic liquids can also lead to enhanced reactivity and selectivity in some cases. nih.gov Research has shown that the choice of ionic liquid can influence the outcome of the reaction, and efforts are ongoing to design ionic liquids with specific properties tailored for particular catalytic processes. acs.org Beyond ionic liquids, other green solvents such as supercritical carbon dioxide and bio-derived solvents are also being explored for olefin transformations. nih.gov

Green Solvents in Olefin Transformations

| Green Solvent | Advantages | Challenges | Reference |

|---|---|---|---|

| Ionic Liquids (e.g., [bmim]PF6) | Non-volatile, thermally stable, reusable, can enhance catalyst performance. | Cost, potential toxicity of some ionic liquids, and viscosity. | semanticscholar.orgacs.org |

| Supercritical Carbon Dioxide | Non-toxic, non-flammable, readily available, and easily removed from the product. | Requires high-pressure equipment. | nih.gov |

| Bio-derived Solvents (e.g., Ethyl Acetate) | Renewable, often biodegradable, and less toxic than conventional solvents. | May have limited solvency for some catalysts and substrates. | rsc.org |

Interdisciplinary Research Areas

The chemistry of dodec-1-ene and oct-1-ene extends beyond traditional chemical synthesis and finds applications in interdisciplinary fields such as chemical ecology.

Bio-inspired Chemical Transformations (e.g., Pheromone Pathways)

Many insect pheromones are long-chain unsaturated hydrocarbons, alcohols, acetates, or aldehydes. core.ac.ukmdpi.com The synthesis of these compounds is of great interest for use in integrated pest management strategies, as they can be used to monitor and control insect populations in an environmentally friendly manner. mdpi.comasianpubs.org Dodec-1-ene and oct-1-ene can serve as starting materials or key intermediates in the synthesis of various insect pheromones through reactions such as olefin metathesis. core.ac.uk

For example, cross-metathesis reactions can be used to couple smaller olefin fragments to construct the carbon backbone of a target pheromone molecule with high stereoselectivity. core.ac.uk This approach offers a more efficient and atom-economical alternative to traditional synthetic methods like the Wittig reaction, which generates stoichiometric amounts of byproducts. core.ac.uk The development of new and more selective catalysts for olefin metathesis continues to expand the possibilities for the synthesis of complex pheromone structures. nih.gov

Synthesis of Insect Pheromones from Alkenes

| Pheromone Type | Synthetic Strategy | Key Alkenes | Advantages of Approach | Reference |

|---|---|---|---|---|

| Lepidopteran Pheromones | Olefin Metathesis (Cross-Metathesis) | Dodec-1-ene, Oct-1-ene and other functionalized alkenes | High stereoselectivity, atom economy, and convergency. | core.ac.uk |

| Pine Caterpillar Pheromones | Wittig Reaction | Precursors to (Z)-dodec-5-en-1-ol | Established method for forming Z-alkenes. | mdpi.com |

Natural Product Chemistry Involving Dodec-1-ene

Dodec-1-ene and its derivatives have been identified in various natural sources, hinting at their involvement in biological processes and their potential as precursors in the synthesis of complex natural products.

Dodec-1-ene has been reported in Glycine max (soybean) and Saussurea involucrata. nih.gov While the specific biosynthetic pathways leading to dodec-1-ene in these plants are not fully elucidated, the metabolism of fatty acids is a likely origin. In Glycine max, a rich source of isoflavones, the biosynthesis of these compounds is well-studied and involves complex pathways. nih.govresearchgate.netrsc.orgresearchgate.net The presence of dodec-1-ene suggests a potential link to the plant's secondary metabolism, possibly serving as a precursor or a signaling molecule. Saussurea involucrata, a rare medicinal plant, is known for a diverse range of bioactive compounds, and the role of dodec-1-ene within its chemical ecology is an area for further investigation. plant-ecology.comnih.govnih.govresearchgate.net

In the insect world, long-chain alkenes are common components of pheromones. For instance, (Z,E)-5,7-dodecadienol is a pheromone component of the Siberian moth, and its synthesis can be accomplished through various routes, some of which could potentially utilize dodec-1-ene as a starting material. researchgate.net The diunsaturated C12 alcohol, (Z,Z)-dodeca-3,6-dien-1-ol, has been identified as a sex and trail-following pheromone in termites, with a proposed biosynthetic pathway originating from linoleic acid. researchgate.net This highlights the potential for dodec-1-ene to serve as a key building block in the synthesis of insect semiochemicals, which have applications in pest management and ecological studies. nih.gov

Future Research Trajectories

The future of dodec-1-ene chemistry is poised for significant advancements, with a focus on developing more efficient and selective synthetic methodologies.

The development of innovative catalytic systems is crucial for expanding the synthetic utility of dodec-1-ene. A key area of research is the hydroformylation of dodec-1-ene to produce valuable aldehydes. Rhodium-based catalysts, particularly those with bidentate phosphine (B1218219) ligands, have shown considerable promise in achieving high selectivity for the linear aldehyde. researchgate.netsci-hub.strsc.orgnih.govdoi.orgresearchgate.net Future research will likely focus on designing more robust and recyclable catalysts, potentially through immobilization on solid supports or the use of aqueous two-phase systems to facilitate catalyst separation and reuse. sci-hub.st

Another important transformation is the selective epoxidation of dodec-1-ene. Tungsten-catalyzed epoxidation using hydrogen peroxide as a green oxidant has emerged as an environmentally friendly alternative to traditional methods. nih.govorganic-chemistry.orgnih.govchem-station.com Research in this area is directed towards developing catalysts that can operate under milder conditions and with even higher selectivity, minimizing the formation of byproducts. d-nb.info

| Reaction | Catalyst System | Key Features |

| Hydroformylation | Rhodium with bidentate phosphine ligands (e.g., BISBIS) | High regioselectivity for linear aldehydes in aqueous two-phase systems. sci-hub.st |

| Epoxidation | Tungsten-bishydroxamic acid complex with H₂O₂ | Environmentally friendly, high enantioselectivity for allylic and homoallylic alcohols. nih.govorganic-chemistry.org |

Achieving high levels of selectivity and stereospecificity is a central goal in modern organic synthesis. For dodec-1-ene, this translates to controlling the regioselectivity of additions across the double bond and the stereochemistry of newly formed chiral centers.

In hydroformylation, the choice of ligand plays a critical role in determining the ratio of linear to branched aldehydes. rsc.org The development of chiral ligands for rhodium catalysts is an active area of research aimed at achieving enantioselective hydroformylation, which would provide access to optically active aldehydes from dodec-1-ene. osti.govnih.gov

Stereospecific epoxidation of alkenes is another area of intense focus. While the epoxidation of simple alkenes like dodec-1-ene is not inherently stereospecific, the development of chiral catalysts can induce enantioselectivity. gla.ac.ukwur.nlnih.gov Future work will likely involve the design of novel chiral catalytic systems that can effectively differentiate the two faces of the dodec-1-ene double bond, leading to the selective formation of one enantiomer of the corresponding epoxide.

| Reaction | Catalyst/Method | Outcome |

| Enantioselective Hydroformylation | Chiral Rhodium Catalysts | Potential for synthesis of chiral aldehydes from dodec-1-ene. osti.govnih.gov |

| Stereospecific Epoxidation | Peroxygenase from oat seeds on limonene (B3431351) (model) | Demonstrates potential for biocatalytic stereospecific epoxidation. nih.gov |

Beyond traditional addition reactions, researchers are exploring novel ways to functionalize the dodec-1-ene molecule. One promising avenue is the direct C-H functionalization of the alkene. nih.govemory.eduresearchgate.net This approach, which avoids the need for pre-functionalized substrates, could allow for the direct introduction of various functional groups at different positions along the dodec-1-ene chain, opening up new synthetic possibilities. researchgate.net

Photocatalysis is another emerging area with the potential to unlock new reactivity for dodec-1-ene. rsc.orgmdpi.comsemanticscholar.orgdoaj.org Light-mediated reactions can often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. The application of photocatalysis to the functionalization of dodec-1-ene could lead to the development of novel and sustainable synthetic methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.